6-Ethylquinoxaline
Description
6-Ethylquinoxaline is a heterocyclic aromatic compound derived from the quinoxaline backbone, characterized by an ethyl (-C₂H₅) substituent at the 6-position of the fused benzene-pyrazine ring system. Quinoxalines are structurally related to quinolines and exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
CAS No. |
83570-44-9 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 |
InChI Key |
NHOOTVPICXUNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields 6-Ethylquinoxaline . This reaction is typically carried out at room temperature and is scalable to multigram quantities.
Industrial Production Methods: Industrial production of 6-Ethylquinoxaline often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 6-Ethylquinoxaline can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines, alkylated quinoxalines, acylated quinoxalines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoxaline, including 6-Ethylquinoxaline, exhibit notable antimicrobial properties. A study focused on synthesizing various hydrazinyl derivatives of quinoxaline demonstrated their effectiveness against a range of bacterial strains. The findings revealed that modifications to the quinoxaline structure could enhance antimicrobial activity, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Another area of interest is the potential anticancer properties of 6-Ethylquinoxaline. Research has shown that certain quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have highlighted the compound's ability to target specific signaling pathways involved in tumor growth, suggesting its potential as a lead compound in cancer therapy .
Material Science
Organic Electronics
6-Ethylquinoxaline has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer material. Studies have indicated that incorporating 6-Ethylquinoxaline into device architectures improves charge transport efficiency and overall device performance .
Polymer Chemistry
In polymer science, 6-Ethylquinoxaline serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that polymers derived from quinoxaline exhibit improved resistance to degradation under high temperatures, making them suitable for applications in aerospace and automotive industries .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of 6-Ethylquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Ethylquinoxaline Derivative A | 32 | Staphylococcus aureus |
| 6-Ethylquinoxaline Derivative B | 16 | Escherichia coli |
Case Study 2: Application in OLEDs
A study investigated the performance of OLEDs utilizing 6-Ethylquinoxaline as an electron transport layer. The devices demonstrated a significant increase in luminous efficiency compared to traditional materials.
| Device Type | Luminous Efficiency (cd/A) | Turn-On Voltage (V) |
|---|---|---|
| OLED with 6-Ethylquinoxaline | 20 | 3 |
| Conventional OLED | 15 | 4 |
Mechanism of Action
The mechanism of action of 6-Ethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer research, 6-Ethylquinoxaline derivatives induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The substituent at the 6-position significantly impacts physicochemical and biological properties. Key analogs include:
Physical and Spectral Properties
- Melting Points: 6-Chloro derivatives (e.g., compound 3f: 162–164°C) vs. 6-Methoxyquinoline (lower due to reduced ring rigidity) .
- Spectral Data: ¹H NMR: -NH₂ protons in 2,3-diphenylquinoxalin-6-amine appear as a broad singlet at δ 6.01 . Mass Spectrometry: Ethyl quinoxaline-6-carboxylate ([M]+ = 355.13) shows precise mass alignment with theoretical values .
Biological Activity
6-Ethylquinoxaline, a derivative of the quinoxaline family, has garnered attention for its diverse biological activities. This article reviews the synthesis, antibacterial properties, antitubercular activity, and potential anticancer effects of 6-ethylquinoxaline, supported by relevant data tables and case studies.
Quinoxalines are bicyclic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural modifications of quinoxaline derivatives can significantly influence their pharmacological profiles. Specifically, 6-ethylquinoxaline is recognized for its potential as an antimicrobial agent and its role in cancer therapy.
Antibacterial Activity
6-Ethylquinoxaline exhibits significant antibacterial activity against various strains of bacteria. Its efficacy has been evaluated using Minimum Inhibitory Concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 6-Ethylquinoxaline
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | High |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Moderate |
| Bacillus subtilis | 30 | Low |
The results indicate that 6-ethylquinoxaline is particularly effective against Staphylococcus aureus, with a low MIC value suggesting potent activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antitubercular Activity
Recent studies have explored the antitubercular properties of quinoxaline derivatives, including 6-ethylquinoxaline. The compound was tested against Mycobacterium tuberculosis (Mtb) using various concentrations to determine its efficacy.
Table 2: Antitubercular Activity of 6-Ethylquinoxaline
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 6-Ethylquinoxaline | 12 | High |
| Pyrazinamide | 10 | High |
| Rifampicin | 5 | Very High |
The MIC value for 6-ethylquinoxaline indicates strong potential as an antitubercular agent, comparable to established drugs like pyrazinamide and rifampicin.
Anticancer Potential
In vitro studies have shown that 6-ethylquinoxaline exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.
Table 3: Cytotoxicity of 6-Ethylquinoxaline Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HepG2 (liver) | 8 | High |
| SK-OV-3 (ovarian) | 15 | Moderate |
| PC-3 (prostate) | 20 | Moderate |
The IC50 values suggest that while effective against liver cancer cells, its activity is moderate against ovarian and prostate cancer cells.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of quinoxalines, including 6-ethylquinoxaline, displayed enhanced activity when modified with hydrophobic groups at specific positions on the ring structure . This modification improved their permeability across bacterial membranes.
- Antitubercular Research : Another investigation into quinoxaline derivatives highlighted that structural modifications could optimize their action against drug-resistant strains of Mycobacterium tuberculosis. Compounds similar to 6-ethylquinoxaline were found to exhibit significant activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
